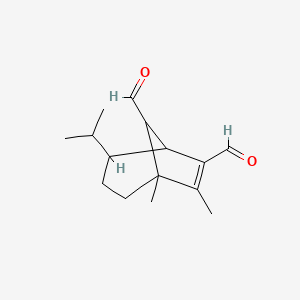

Helminthosporal

Vue d'ensemble

Description

Helminthosporal is an aldehyde.

Applications De Recherche Scientifique

Plant Growth Regulation

Helminthosporal exhibits significant plant growth regulatory activity, influencing the growth of various crops. Research has shown that it can promote or inhibit growth depending on concentration:

- Promotion of Growth : At lower concentrations (10 to 300 ppm), this compound promotes the development of rice seedlings, demonstrating similar activity to gibberellins, which are well-known plant growth regulators .

- Inhibition of Growth : At higher concentrations, this compound inhibits root emergence and shoot growth in wheat and barley seedlings. For instance, it inhibits shoot growth above 30 ppm and root growth at 50 ppm .

Table 1: Effects of this compound on Plant Growth

| Concentration (ppm) | Effect on Rice Seedlings | Effect on Wheat Seedlings |

|---|---|---|

| 10 | Promotes growth | - |

| 50 | - | Inhibits root growth |

| 300 | Promotes growth | Prevents root emergence |

Synthesis of this compound Analogues

The synthesis of this compound and its analogues has been a focus of research due to their potential agricultural applications. Various synthetic routes have been developed:

- Synthesis Techniques : A [4+3] cycloaddition reaction has been employed to create new bioactive analogues. These compounds have shown varying effects on radicle growth in plants such as Sorghum bicolor and Cucumis sativus.

- Biological Evaluation : Studies indicate that certain analogues can significantly promote radicle growth (up to 127%) while inhibiting others (22-82% inhibition) depending on their structure and substituents .

| Compound | Effect on Sorghum Roots | Effect on Cucumber Radicles |

|---|---|---|

| Compound 10 | Inhibition (22-82%) | Stimulation (up to 127%) |

| Compound 15 | Moderate inhibition | Significant stimulation |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound extracts against various pathogenic bacteria:

- Extracts from Helminthostachys zeylanica : Dichloromethane and ethyl acetate extracts demonstrated significant inhibitory activity against bacteria such as Staphylococcus aureus and Salmonella typhimurium. The minimum inhibitory concentration (MIC) ranged from 125 to 500 µg/mL .

- Mechanism of Action : The exact mechanism by which this compound exerts its antibacterial effects remains under investigation, but it is believed to disrupt bacterial cell functions.

Table 3: Antibacterial Activity of Extracts

| Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 125-500 | 250 |

| Staphylococcus aureus | 500 | - |

| Salmonella typhimurium | - | - |

Propriétés

IUPAC Name |

1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXZGZPEZBQXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993078 | |

| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-61-5 | |

| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.